2-fluoro-5-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
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Overview
Description
2-FLUORO-N-(4-METHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(4-METHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the sulfonyl group, and the piperidine ring. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the fluorine atom.
Sulfonylation reactions: to attach the sulfonyl group.
Amidation reactions: to form the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(4-METHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(4-METHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell function and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Lacks the fluorine atom.
2-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the piperidine-1-sulfonyl group.
Uniqueness
The presence of the fluorine atom and the piperidine-1-sulfonyl group in 2-FLUORO-N-(4-METHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE may confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, or specific reactivity.
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-fluoro-N-(4-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-5-7-15(8-6-14)21-19(23)17-13-16(9-10-18(17)20)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
InChI Key |
YPVPFDUBMVSTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F |
Origin of Product |
United States |
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